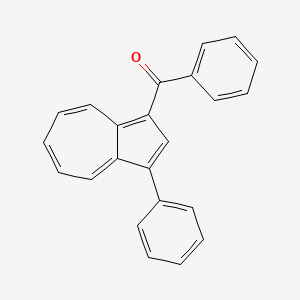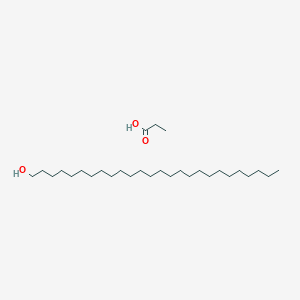![molecular formula C21H17F4NO2 B15170136 4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine CAS No. 650605-33-7](/img/structure/B15170136.png)
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a phenylethyl group and two difluoromethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Phenylethyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the phenylethyl group onto the pyridine ring.
Addition of Difluoromethoxy Groups: The difluoromethoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The phenylethyl group contributes to the overall hydrophobicity and stability of the compound, enhancing its biological activity.
相似化合物的比较
Similar Compounds
Allylamine: An organic compound with the formula C3H5NH2, used in the production of pharmaceuticals and polymers.
Organochlorine Compounds: Organic compounds containing at least one covalently bonded chlorine atom, used in various industrial applications.
Uniqueness
4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
650605-33-7 |
|---|---|
分子式 |
C21H17F4NO2 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
4-[(2S)-2-[3,4-bis(difluoromethoxy)phenyl]-2-phenylethyl]pyridine |
InChI |
InChI=1S/C21H17F4NO2/c22-20(23)27-18-7-6-16(13-19(18)28-21(24)25)17(15-4-2-1-3-5-15)12-14-8-10-26-11-9-14/h1-11,13,17,20-21H,12H2/t17-/m0/s1 |
InChI 键 |
RCEGQDXDQSNPID-KRWDZBQOSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC(=C(C=C3)OC(F)F)OC(F)F |
规范 SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)OC(F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)

![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)

![4-[(2,5-Dimethylphenyl)methoxy]-1-(methanesulfonyl)piperidine](/img/structure/B15170082.png)
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)


![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)
![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
